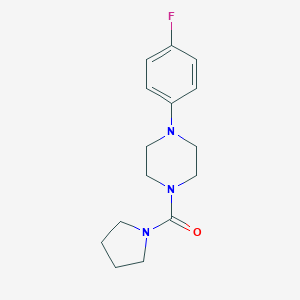
(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolidine ring
准备方法
The synthesis of (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-fluorophenylpiperazine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
化学反应分析
(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in biological processes. The compound’s effects are mediated through these interactions, leading to various biological outcomes.
相似化合物的比较
(4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but may differ in their substituents, leading to variations in their properties and activities.
Other piperazine derivatives: Compounds like this compound share the piperazine core but have different substituents, affecting their chemical and biological properties
生物活性
The compound (4-(4-Fluorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule notable for its potential pharmacological applications. This compound features a piperazine ring and a pyrrolidine moiety, both of which are significant in medicinal chemistry due to their interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is [4-(4-fluorophenyl)piperazin-1-yl]-[pyrrolidin-1-yl]methanone . Its molecular formula is C22H26FN3O, and it possesses unique structural features that enhance its biological activity.
Structural Formula
The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. The fluorophenyl and pyrrolidine groups are believed to enhance binding affinity and specificity, modulating the activity of target proteins.
Potential Targets
- Tyrosinase Inhibition : Studies have shown that derivatives of piperazine compounds can serve as competitive inhibitors of tyrosinase, an enzyme crucial for melanin production. For instance, related compounds have demonstrated IC50 values significantly lower than reference inhibitors, indicating strong inhibitory potential against tyrosinase activity .
- Cholinesterase Inhibition : The compound may also exhibit inhibitory effects on butyrylcholinesterase (BChE), which is relevant in treating neurodegenerative disorders like Alzheimer's disease. Structural optimization studies have identified derivatives that selectively inhibit BChE while sparing acetylcholinesterase (AChE), suggesting a promising avenue for further research .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| (4-(4-Chlorophenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone | Structure | 0.25 | Tyrosinase inhibitor |
| (4-(4-Methylphenyl)piperazin-1-yl)(pyrrolidin-1-yl)methanone | Structure | 0.30 | Tyrosinase inhibitor |
| (4-(4-Fluorophenyl)piperazin-1-y)(pyrrolidin-N-methyl) methanone | Structure | 0.18 | Tyrosinase inhibitor |
The presence of fluorine in the structure enhances metabolic stability and alters electronic properties, potentially leading to increased efficacy compared to its chlorinated or methylated counterparts.
Case Studies
Recent research has highlighted the promising biological activities associated with derivatives of piperazine and pyrrolidine compounds.
Study on Tyrosinase Inhibition
A study published in PubMed Central evaluated several piperazine derivatives for their ability to inhibit tyrosinase derived from Agaricus bisporus. Among the tested compounds, one derivative exhibited an IC50 value of 0.18 µM, significantly outperforming traditional inhibitors . This study underscores the potential for developing new skin-lightening agents based on these structures.
Cholinesterase Inhibitor Development
Another research effort focused on synthesizing selective BChE inhibitors from piperazine derivatives. These compounds were subjected to molecular docking studies, confirming their binding affinity to both catalytic and peripheral sites on BChE . The findings suggest that modifications in the piperazine structure can lead to improved selectivity and potency.
属性
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O/c16-13-3-5-14(6-4-13)17-9-11-19(12-10-17)15(20)18-7-1-2-8-18/h3-6H,1-2,7-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVSRPFJPIUESL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













